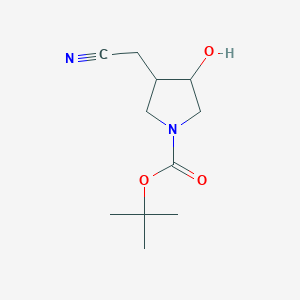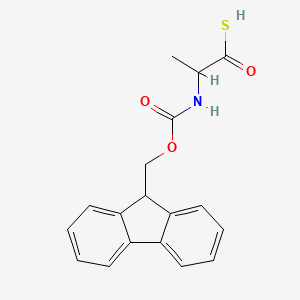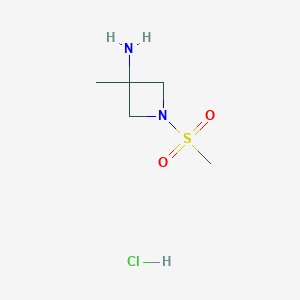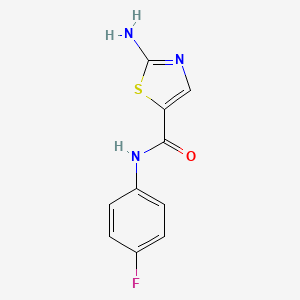
2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is part of the broader class of 2-aminothiazole derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 4-fluorobenzoyl chloride under alkaline conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: This compound can inhibit enzymes such as kinases and histone deacetylases, which play crucial roles in cell signaling and gene expression.
Pathway Modulation: By modulating key signaling pathways, it can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
- 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
- 4-tert-butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
Uniqueness
2-amino-N-(4-fluorophenyl)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H8FN3OS |
|---|---|
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-amino-N-(4-fluorophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H8FN3OS/c11-6-1-3-7(4-2-6)14-9(15)8-5-13-10(12)16-8/h1-5H,(H2,12,13)(H,14,15) |
Clé InChI |
SZLIEFMDANNGQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CN=C(S2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)


![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)
![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)

![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)
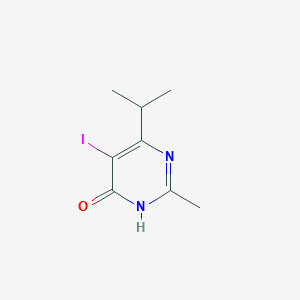
![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
